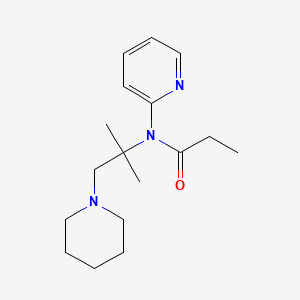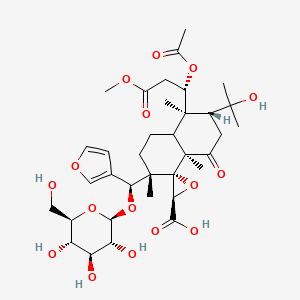
Rhizolotine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhizolotine is a novel opine-like metabolite isolated from the root nodules of Lotus tenuis, a leguminous plant, when inoculated with the bacterium Rhizobium loti strain NZP2037 . This compound is characterized by its unique structure, which includes a riboside of an alpha-hydroxyimino acid containing a 1,4,5,6-tetrahydropyrimidine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhizolotine is typically isolated from ethanol extracts of root nodules of Lotus tenuis inoculated with Rhizobium loti . The isolation process involves extracting the root nodules with ethanol, followed by purification steps to isolate the compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from plant root nodules .
Analyse Chemischer Reaktionen
Types of Reactions: Rhizolotine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. detailed studies on the specific reactions and conditions are limited.
Common Reagents and Conditions: The common reagents and conditions for reactions involving this compound are not well-documented. Further research is needed to elucidate the specific reagents and conditions used in its chemical reactions.
Major Products Formed: The major products formed from reactions involving this compound are not extensively studied. More research is required to identify the products formed from its chemical reactions.
Wissenschaftliche Forschungsanwendungen
Rhizolotine has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture . Some of its notable applications include:
Chemistry: this compound’s unique structure makes it a subject of interest for studying opine-like metabolites and their chemical properties.
Wirkmechanismus
The mechanism of action of Rhizolotine involves its role as a metabolite in the symbiotic relationship between Lotus tenuis and Rhizobium loti . The compound is synthesized in the root nodules and is believed to play a role in the nitrogen-fixing process. The specific molecular targets and pathways involved in its mechanism of action are not fully understood and require further investigation.
Vergleich Mit ähnlichen Verbindungen
- 3-O-methyl-scyllo-inosamine
- scyllo-inosamine
Rhizolotine stands out due to its unique riboside structure and its specific role in the symbiotic relationship between Lotus tenuis and Rhizobium loti .
Eigenschaften
IUPAC Name |
[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] 2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O7/c1-5-12-3-2-6(13-5)10(17)19-20-11-9(16)8(15)7(4-14)18-11/h6-9,11,14-16H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPMRSCVYZQHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC(N1)C(=O)OOC2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)












![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
